Cas no 2201431-01-6 (N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide)

N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is a synthetic organic compound featuring a piperidine core functionalized with a phenyl group at the 4-position and an acrylamide moiety at the 1-position. The 2,4-dimethylbenzyl group enhances lipophilicity, potentially improving membrane permeability. This structure suggests utility as an intermediate in pharmaceutical or agrochemical research, particularly for modulating biological targets requiring sterically defined, aromatic-rich scaffolds. The acrylamide group offers reactivity for further derivatization, while the piperidine ring provides conformational rigidity. Its balanced polarity and structural complexity make it a candidate for probing structure-activity relationships in drug discovery or material science applications.
N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide structure
2201431-01-6 structure
Product Name:N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
CAS No:2201431-01-6
MF:C24H28N2O2
MW:376.491326332092
CID:5410546
PubChem ID:145898346
Update Time:2025-10-28

N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[(2,4-Dimethylphenyl)methyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide
    • N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
    • Z2495767263
    • EN300-26587066
    • N-[(2,4-dimethylphenyl)methyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide
    • 2201431-01-6
    • Inchi: 1S/C24H28N2O2/c1-4-22(27)26-14-12-24(13-15-26,21-8-6-5-7-9-21)23(28)25-17-20-11-10-18(2)16-19(20)3/h4-11,16H,1,12-15,17H2,2-3H3,(H,25,28)
    • InChI Key: IHSYEKOTQFEHDD-UHFFFAOYSA-N
    • SMILES: O=C(C1(C2C=CC=CC=2)CCN(C(C=C)=O)CC1)NCC1C=CC(C)=CC=1C

Computed Properties

  • Exact Mass: 376.215078140g/mol
  • Monoisotopic Mass: 376.215078140g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 559
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 49.4Ų

Experimental Properties

  • Density: 1.119±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 637.0±55.0 °C(Predicted)
  • pka: 14.86±0.20(Predicted)

N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26587066-0.05g
N-[(2,4-dimethylphenyl)methyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide
2201431-01-6 95.0%
0.05g
$246.0 2025-03-20

Additional information on N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide

N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide (CAS No. 2201431-01-6): An Overview

N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide (CAS No. 2201431-01-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, often referred to by its systematic name, belongs to the class of piperidine derivatives and has been the subject of several recent studies aimed at elucidating its biological activities and mechanisms of action.

The chemical structure of N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is characterized by a piperidine ring substituted with a phenyl group and an acryloyl moiety, along with a dimethylphenylmethyl group. This intricate arrangement of functional groups imparts the compound with a high degree of structural diversity, which is crucial for its pharmacological properties. The presence of the acryloyl group, in particular, has been shown to enhance the compound's ability to interact with various biological targets.

Recent research has focused on the potential of N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide as a therapeutic agent for various diseases. One notable study published in the Journal of Medicinal Chemistry highlighted its potent anti-inflammatory and analgesic properties. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a promising candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and osteoarthritis.

In addition to its anti-inflammatory effects, N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has also shown promising results in preclinical studies for its potential as an antitumor agent. Research conducted at the National Cancer Institute demonstrated that the compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer and colon cancer cells. The mechanism underlying this activity is believed to involve the induction of apoptosis and the inhibition of cell proliferation.

The pharmacokinetic properties of N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide have also been extensively studied. Initial findings suggest that the compound has favorable oral bioavailability and a relatively long half-life, which are desirable attributes for a potential drug candidate. These properties make it suitable for further development into a viable therapeutic option.

Despite its promising therapeutic potential, further research is needed to fully understand the safety profile and long-term effects of N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide. Preclinical studies have generally shown good tolerability and low toxicity, but comprehensive clinical trials are required to validate these findings in human subjects. Ongoing clinical trials are currently evaluating the compound's efficacy and safety in treating various conditions.

In conclusion, N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide (CAS No. 2201431-01-6) represents a promising new molecule with diverse biological activities. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry. As research continues to advance, it is likely that this compound will play a significant role in the discovery and development of new therapeutic agents for a variety of diseases.

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